molecular formula C4H10N2O5Zn B8004036 Glycine zinc salt monohydrate

Glycine zinc salt monohydrate

Cat. No.: B8004036
M. Wt: 231.5 g/mol
InChI Key: VUTPBYRVUIEEGC-UHFFFAOYSA-L
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Description

Glycine zinc salt monohydrate: is a coordination compound consisting of glycine, an amino acid, and zinc. It is often used in various scientific and industrial applications due to its unique properties. The compound has the molecular formula C4H10N2O5Zn and a molecular weight of 231.52 g/mol .

Mechanism of Action

While the mechanism of action for Glycine zinc salt monohydrate is not fully understood, it is known that glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . Zinc supplementation may be used to increase immunity against viruses or may interfere with the replication of certain viruses .

Safety and Hazards

It is recommended to avoid contact with skin, eyes, and clothing . Dust formation should be avoided, and it is not advisable to breathe vapours/dust . Ingestion and smoking are also not recommended . It should be kept away from heat and sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chelation Method: Glycine zinc salt monohydrate can be synthesized by reacting glycine with basic zinc carbonate in water. The reaction mixture is heated to 70-90°C, allowing carbon dioxide to escape, resulting in the formation of glycine zinc salt.

    Alternative Method: Another method involves dissolving glycine in water, adding solid caustic soda to form glycine sodium salt, and then reacting it with zinc sulfate. The pH is adjusted to 3-8, and the mixture is heated to 60-100°C for 1-4 hours.

Industrial Production Methods: Industrial production of this compound typically follows the chelation method due to its efficiency and high yield. The process involves large-scale reaction vessels and precise control of temperature and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Glycine zinc salt monohydrate can undergo oxidation reactions, although these are less common due to the stability of the zinc-glycine complex.

    Reduction: The compound is generally stable under reducing conditions.

    Substitution: this compound can participate in substitution reactions where the glycine ligand is replaced by other ligands, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidizing Agents: Rarely used due to the stability of the compound.

    Reducing Agents: The compound remains stable.

    Substitution Reagents: Various ligands can be used to replace glycine under controlled conditions.

Major Products Formed:

    Substitution Products: Depending on the substituting ligand, various zinc complexes can be formed.

Properties

IUPAC Name

zinc;2-aminoacetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5NO2.H2O.Zn/c2*3-1-2(4)5;;/h2*1,3H2,(H,4,5);1H2;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTPBYRVUIEEGC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.O.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O5Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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